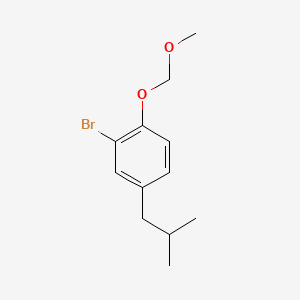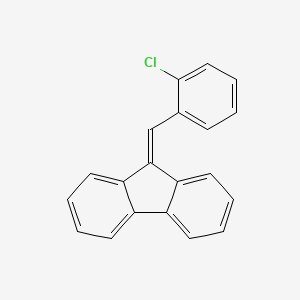
Fluorene, 9-(o-chlorobenzylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorene, 9-(o-chlorobenzylidene)-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core structure with a 9-position substitution by an o-chlorobenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene, 9-(o-chlorobenzylidene)- typically involves the condensation reaction between fluorene and o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for Fluorene, 9-(o-chlorobenzylidene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Fluorene, 9-(o-chlorobenzylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Fluorene, 9-(o-chlorobenzylidene)- has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Fluorene, 9-(o-chlorobenzylidene)- depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific context and application.
類似化合物との比較
Similar Compounds
Fluorene: The parent compound without the o-chlorobenzylidene substitution.
9-Benzylidene Fluorene: Similar structure but with a benzylidene group instead of o-chlorobenzylidene.
9-(p-Chlorobenzylidene) Fluorene: Similar structure but with a p-chlorobenzylidene group instead of o-chlorobenzylidene.
Uniqueness
Fluorene, 9-(o-chlorobenzylidene)- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct electronic and steric properties
特性
CAS番号 |
1643-49-8 |
|---|---|
分子式 |
C20H13Cl |
分子量 |
288.8 g/mol |
IUPAC名 |
9-[(2-chlorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13Cl/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
InChIキー |
KVYLEMJXCQVYHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)

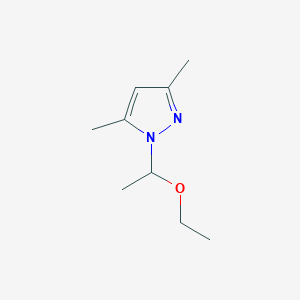
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
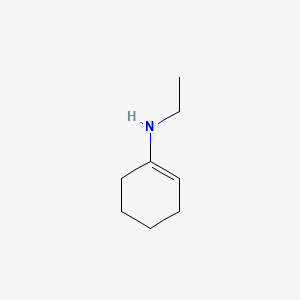

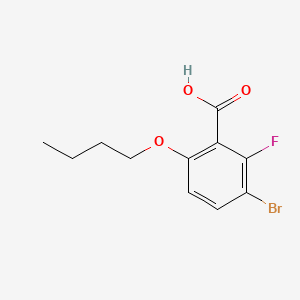
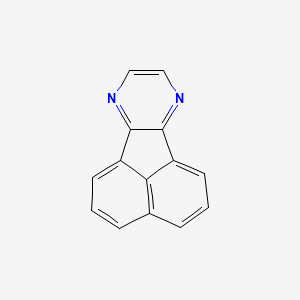
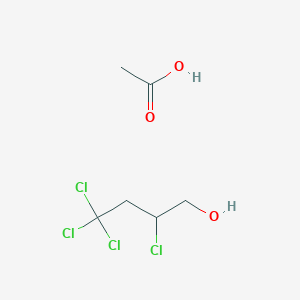
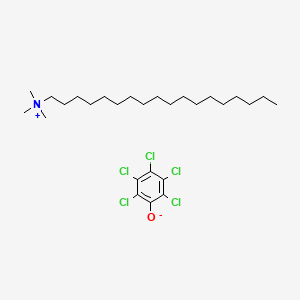

![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
